![molecular formula C25H28N2O5 B2480333 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-82-1](/img/structure/B2480333.png)
2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the chromeno-pyrrole class of compounds. This class is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 341.39 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its systematic name.
Anticancer Activity
Recent studies have indicated that chromeno-pyrrole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.
- Case Study Findings : In vitro studies demonstrated that derivatives of chromeno-pyrrole showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported in the range of 10-30 μM, indicating moderate potency against these cell lines .
Antibacterial Activity
The antibacterial properties of chromeno-pyrrole derivatives have also been explored:
- Activity Against Bacteria : Studies have shown that certain derivatives exhibit antibacterial activity comparable to standard antibiotics such as gentamicin.
- Specific Findings : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 15 μg/mL .
Antiviral Activity
Some studies suggest potential antiviral activity against HIV-1:
- Mechanism : Chromeno-pyrrole derivatives may inhibit viral replication at non-cytotoxic concentrations.
- Research Findings : In vitro assays indicated a reduction in viral load by up to 50% when treated with specific concentrations of the compound .
Synthesis and Derivative Exploration
The synthesis of chromeno-pyrrole compounds typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on green chemistry approaches to enhance yields and reduce environmental impact.
Synthetic Route Example
One notable method includes:
- Condensation Reaction : Reacting isocyanoacetate with substituted phenols.
- Cyclization : Followed by cyclization under acidic conditions to form the chromeno-pyrrole core.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-methoxy-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)31-17-8-6-16(7-9-17)22-21-23(28)19-11-10-18(30-5)14-20(19)32-24(21)25(29)27(22)13-12-26(3)4/h6-11,14-15,22H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCPCYIRSRPVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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